molecular formula C28H26N4O4 B2601752 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358649-90-7

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2601752
CAS No.: 1358649-90-7
M. Wt: 482.54
InChI Key: NVVOYNBRWIGLNF-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethyl and isopropoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using appropriate halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated precursors and catalysts like aluminum chloride (AlCl₃) are used for electrophilic substitutions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted quinazoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cell proliferation. It is also explored for its anti-inflammatory and antimicrobial properties.

Industry

Industrially, the compound is considered for use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
  • 3-(4-chlorophenyl)-1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific substitutions on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The presence of the isopropoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

Properties

CAS No.

1358649-90-7

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-4-19-9-13-21(14-10-19)32-27(33)23-7-5-6-8-24(23)31(28(32)34)17-25-29-26(30-36-25)20-11-15-22(16-12-20)35-18(2)3/h5-16,18H,4,17H2,1-3H3

InChI Key

NVVOYNBRWIGLNF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

solubility

not available

Origin of Product

United States

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